molecular formula C9H9N3O2S B4956371 5-Methyl-N-(4-methylthiazol-2-yl)isoxazole-3-carboxamide

5-Methyl-N-(4-methylthiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B4956371
M. Wt: 223.25 g/mol
InChI Key: YSYHZYFGSDLXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-N-(4-methylthiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic compound that contains both thiazole and isoxazole rings. These structures are known for their significant biological activities and are commonly found in various pharmaceutical and agrochemical products. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(4-methylthiazol-2-yl)isoxazole-3-carboxamide typically involves the formation of the thiazole and isoxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting α-haloketones with thiourea, while the isoxazole ring can be formed through the reaction of hydroxylamine with β-diketones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(4-methylthiazol-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-N-(4-methylthiazol-2-yl)isoxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-N-(4-methylthiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-N-(4-methylthiazol-2-yl)isoxazole-3-carboxamide is unique due to its dual ring structure, which allows it to interact with a broader range of biological targets compared to similar compounds. This dual functionality enhances its potential as a versatile molecule in various applications .

Properties

IUPAC Name

5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-5-4-15-9(10-5)11-8(13)7-3-6(2)14-12-7/h3-4H,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYHZYFGSDLXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57267300
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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